2-(Bromomethyl)pyridine-4-carbonitrile 2-(Bromomethyl)pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 597563-02-5
VCID: VC5718877
InChI: InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2
SMILES: C1=CN=C(C=C1C#N)CBr
Molecular Formula: C7H5BrN2
Molecular Weight: 197.035

2-(Bromomethyl)pyridine-4-carbonitrile

CAS No.: 597563-02-5

Cat. No.: VC5718877

Molecular Formula: C7H5BrN2

Molecular Weight: 197.035

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)pyridine-4-carbonitrile - 597563-02-5

Specification

CAS No. 597563-02-5
Molecular Formula C7H5BrN2
Molecular Weight 197.035
IUPAC Name 2-(bromomethyl)pyridine-4-carbonitrile
Standard InChI InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2
Standard InChI Key GCNZQCMSCTYHEO-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C#N)CBr

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(Bromomethyl)pyridine-4-carbonitrile belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The bromomethyl (-CH₂Br) and cyano (-CN) groups at positions 2 and 4, respectively, confer distinct reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.03 g/mol
Exact Mass195.963608 g/mol
Topological Polar Surface Area36.68 Ų
LogP (Partition Coefficient)1.11

The compound’s IUPAC name, 2-(bromomethyl)pyridine-4-carbonitrile, reflects its substitution pattern. Spectroscopic characterization, including ¹H NMR and FT-IR, reveals peaks corresponding to the bromomethyl group (δ ~4.5 ppm for CH₂Br) and cyano stretch (~2230 cm⁻¹) . X-ray crystallography of analogous palladium complexes confirms the planar geometry of pyridine derivatives .

Synthetic Precursors and Related Compounds

2-(Bromomethyl)pyridine-4-carbonitrile shares synthetic pathways with simpler bromomethylpyridines. For example, 2-(bromomethyl)pyridine (CAS 55401-97-3) is synthesized via bromide substitution on hydroxymethylpyridine using HBr or PBr₃ . Introducing the cyano group likely involves nitration followed by dehydration or cyanation of a halogenated precursor .

Synthesis and Reaction Pathways

Key Synthetic Routes

While direct synthesis data for 2-(bromomethyl)pyridine-4-carbonitrile is limited, analogous methods suggest a multi-step approach:

  • Bromination of 4-cyanopyridine: Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions.

  • Side-Chain Functionalization: Conversion of a 2-methyl group to bromomethyl via radical bromination or HBr-mediated substitution .

A related synthesis of 2-(bromomethyl)pyridine involves treating 2-pyridinemethanol with HBr in acetone, achieving quantitative yield under inert conditions . Adapting this method for 4-cyanopyridine derivatives may require temperature and solvent optimization to accommodate the electron-withdrawing cyano group.

Reaction Conditions and Optimization

Critical parameters for bromomethylation include:

  • Solvent: Polar aprotic solvents (e.g., acetone, dichloromethane) enhance bromide nucleophilicity .

  • Temperature: Room temperature (25°C) minimizes side reactions like ring bromination .

  • Atmosphere: Inert gas (argon/nitrogen) prevents oxidation of intermediates .

Physicochemical Properties

Thermal and Physical Properties

The compound’s thermal stability and phase behavior are crucial for handling and storage:

PropertyValueSource
Boiling Point268.7±25.0 °C
Melting PointNot reported
Flash Point116.3±23.2 °C
Vapor Pressure (25°C)0.0±0.6 mmHg
Refractive Index1.592

The low vapor pressure suggests limited volatility, favoring use in solution-phase reactions. The high boiling point indicates stability under reflux conditions.

Solubility and Reactivity

  • Solubility: Moderate solubility in polar solvents (e.g., acetone, DMF) due to the cyano group’s polarity. LogP = 1.11 implies some lipophilicity .

  • Reactivity: The bromomethyl group undergoes nucleophilic substitution (e.g., with amines, thiols), while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl moiety facilitates alkylation reactions in drug synthesis. For example:

  • Anticancer Agents: Pyridine derivatives are scaffolds for kinase inhibitors .

  • Antimicrobials: Cyano groups enhance binding to bacterial enzymes .

Coordination Chemistry

Pyridine-based ligands are pivotal in catalysis. The compound’s cyano group could stabilize metal complexes, as seen in palladium-catalyzed cross-couplings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator